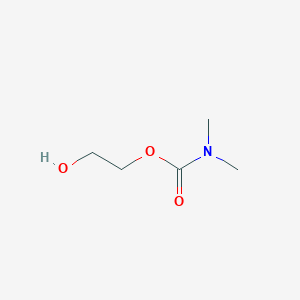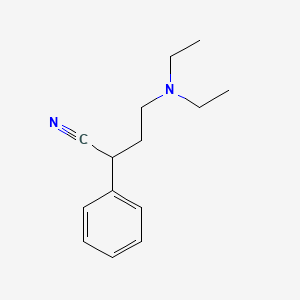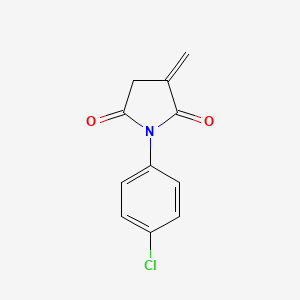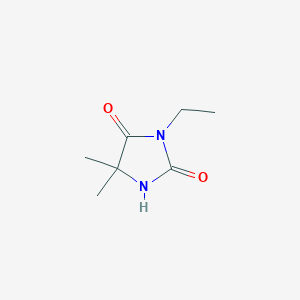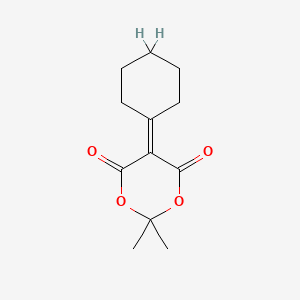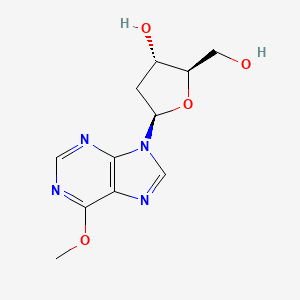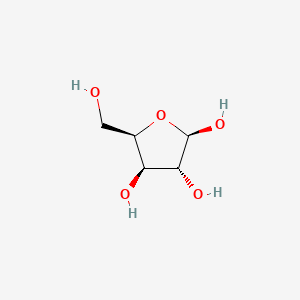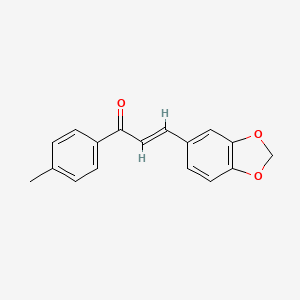
Chalcone, 4'-methyl-3,4-(methylenedioxy)-
Overview
Description
Chalcone, 4’-methyl-3,4-(methylenedioxy)-, is an aromatic ketone that forms the central core for a variety of important biological compounds . It has a molecular formula of C17H14O3 .
Molecular Structure Analysis
The molecular structure of 4’-methyl-3,4-(methylenedioxy)chalcone consists of 17 carbon atoms, 14 hydrogen atoms, and 3 oxygen atoms . The average mass is 266.291 Da and the monoisotopic mass is 266.094299 Da .Scientific Research Applications
Insulin Secretagogue Activity
Chalcone derivatives of 3,4-methylenedioxy demonstrate significant anti-hyperglycemic properties. They enhance insulin secretion, which correlates with serum glucose-lowering in oral glucose tolerance tests. Their effect on insulin secretion surpasses that of glipizide, a second-generation sulfonylurea, highlighting their potential as anti-hyperglycemic compounds (Damazio et al., 2009).
Photochromic Systems
The photochemistry of 3′,4′-(methylenedioxy)flavylium has been explored, revealing two pairs of chalcones that define coupled photochromic systems in both acidic and basic media. This enables cycles capable of writing, reading, and erasing, emphasizing their significance in photochemical applications (Fernandez et al., 2004).
Antimicrobial Properties
Synthesized flavanones derived from 3,4-methylenedioxy have shown considerable antibacterial and antifungal activities against selected bacterial and fungal strains. This highlights their potential in developing new antimicrobial agents (Ali et al., 2017).
Cytotoxic and Anti-Cancer Potential
Chalcones with the 3′,4′-methylenedioxy group exhibit significant cytotoxic effects on human leukemia cells. They are potent in down-regulating cancer cell proliferation and inducing apoptotic cell death, offering promise as cancer therapeutic agents (Orlíková et al., 2014).
Corrosion Inhibition
Chalcone derivatives have been identified as effective corrosion inhibitors for mild steel in acidic media. Their ability to form protective films on steel surfaces and their enhanced performance upon photo-cross-linking are particularly notable for industrial applications (Ramaganthan et al., 2015).
Cytotoxic and Chemoprotective Activities
Chalcones display varied cytotoxic activities based on their structural composition. They exhibit potential as chemoprotective agents, possibly due to their antioxidant properties, mediated through enzyme inhibition or induction (Go et al., 2005).
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-1-(4-methylphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O3/c1-12-2-6-14(7-3-12)15(18)8-4-13-5-9-16-17(10-13)20-11-19-16/h2-10H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWGMSRAHCNKMBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C=CC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101194112 | |
| Record name | 3-(1,3-Benzodioxol-5-yl)-1-(4-methylphenyl)-2-propen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101194112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37620-38-5 | |
| Record name | 3-(1,3-Benzodioxol-5-yl)-1-(4-methylphenyl)-2-propen-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37620-38-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(1,3-Benzodioxol-5-yl)-1-(4-methylphenyl)-2-propen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101194112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



